2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol

Catalog No.
S13739221
CAS No.
M.F
C10H23NO2
M. Wt
189.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-o...

Product Name

2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol

IUPAC Name

2-(1-methoxypropan-2-ylamino)-4-methylpentan-1-ol

Molecular Formula

C10H23NO2

Molecular Weight

189.30 g/mol

InChI

InChI=1S/C10H23NO2/c1-8(2)5-10(6-12)11-9(3)7-13-4/h8-12H,5-7H2,1-4H3

InChI Key

VAGRHOVRFMNZOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CO)NC(C)COC

2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol is an organic compound characterized by its complex structure, which includes an amino group, a methoxy group, and a hydroxyl group. Its molecular formula is C10H23NO2C_{10}H_{23}NO_2 and it has a molecular weight of 189.30 g/mol. The presence of these functional groups allows for diverse chemical reactivity and biological interactions, making it a compound of interest in various fields of research and industry.

  • Oxidation: The hydroxyl group can be oxidized to yield ketones or aldehydes.
  • Reduction: The amino group may be reduced to form primary or secondary amines.
  • Substitution: The methoxy group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
  • Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
  • Substitution Reagents: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce ketones or aldehydes, while reduction can lead to various amine derivatives.

2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol exhibits notable biological activity, particularly in enzyme interactions and metabolic pathways. The amino group facilitates hydrogen bonding with enzymes or receptors, which may modulate their activity. This compound's unique combination of functional groups allows it to participate in various biochemical processes, potentially influencing cellular functions and signaling pathways.

Synthetic Routes

The synthesis typically involves the reaction of 1-methoxypropan-2-amine with 4-methylpentan-1-ol under controlled conditions. This process often requires a catalyst and is performed under an inert atmosphere to minimize side reactions.

Industrial Production

For large-scale production, continuous flow synthesis methods may be utilized. This approach allows for better control over reaction conditions and enhances efficiency compared to traditional batch processes.

2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex molecules.
  • Biology: Useful in studying enzyme interactions and metabolic pathways.
  • Industry: Potentially applied in producing specialty chemicals and materials.

The interaction studies involving this compound focus on its ability to bind with specific molecular targets, such as enzymes and receptors. The structural features allow it to engage in hydrogen bonding and other interactions that can alter biological pathways. Understanding these interactions is crucial for exploring its potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with 2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol:

  • 2-Amino-4-methylpentan-1-ol
    • Molecular Formula: C6H15NOC_6H_{15}NO
    • Unique for its simpler structure lacking the methoxy group.
  • 2-(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride
    • Contains an acetic acid moiety which alters its reactivity.
  • 2-(1-Methoxypropan-2-yl)amino]cyclohexan-1-ol
    • Features a cyclohexane ring, introducing steric factors that influence its properties.

Uniqueness

The uniqueness of 2-[(1-Methoxypropan-2-yl)amino]-4-methylpentan-1-ol lies in its specific combination of functional groups, which grants it distinct chemical properties and reactivity profiles compared to similar compounds. This makes it particularly valuable for applications requiring precise chemical modifications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.172878976 g/mol

Monoisotopic Mass

189.172878976 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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